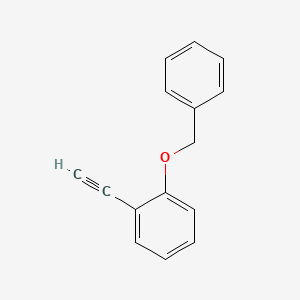

1-(Benzyloxy)-2-ethynylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Benzyloxy)-2-ethynylbenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-ethynylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . The reaction conditions typically include the use of solvents like ethanol and toluene, and catalysts such as copper iodide (CuI) for the halogen exchange step .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2-ethynylbenzene undergoes various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Bromine (Br2) for bromination, followed by nucleophilic substitution reactions.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Ethyl-substituted benzene derivatives.

Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1-(Benzyloxy)-2-ethynylbenzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential use in drug development due to its unique structural properties.

Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-ethynylbenzene involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the ethynyl group can engage in π-π stacking interactions with aromatic systems . These interactions can influence the compound’s reactivity and binding affinity in different chemical and biological contexts.

Comparison with Similar Compounds

1-(Benzyloxy)-2-iodobenzene: Similar structure but with an iodine substituent instead of an ethynyl group.

1-(Benzyloxy)-2-hydroxybenzene: Contains a hydroxyl group instead of an ethynyl group.

1-(Benzyloxy)-2-methylbenzene: Features a methyl group in place of the ethynyl group.

Uniqueness: 1-(Benzyloxy)-2-ethynylbenzene is unique due to the presence of both a benzyloxy and an ethynyl group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.

Biological Activity

1-(Benzyloxy)-2-ethynylbenzene is a compound of interest in the field of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a benzyloxy group attached to an ethynyl-substituted benzene ring. This structure allows for various interactions with biological macromolecules, influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The ethynyl group can participate in π-π stacking interactions, while the benzyloxy group facilitates hydrogen bonding with target molecules. These interactions can modulate enzyme activity and influence metabolic pathways, making it a valuable compound for biochemical studies.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can possess antimicrobial properties, suggesting potential applications in treating infections.

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may be useful in drug development for diseases related to those pathways.

- Cell Proliferation Modulation : Preliminary findings suggest that it may influence cell growth and proliferation, indicating potential applications in cancer research.

1. Antimicrobial Activity

A study examining the antimicrobial properties of various benzyloxy-substituted phenyl compounds found that derivatives similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL, indicating a promising therapeutic potential .

2. Enzyme Interaction Studies

In enzyme inhibition assays, this compound was tested against several key enzymes involved in metabolic processes. Results indicated that the compound effectively inhibited cytochrome P450 enzymes, with IC50 values around 25 µM. This inhibition could lead to altered drug metabolism, highlighting its importance in pharmacokinetics .

3. Cellular Studies

In vitro studies using cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability at concentrations above 50 µM. Flow cytometry analysis revealed that the compound induced apoptosis in treated cells, suggesting a mechanism for its anti-cancer effects .

Data Summary Table

Properties

Molecular Formula |

C15H12O |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

1-ethynyl-2-phenylmethoxybenzene |

InChI |

InChI=1S/C15H12O/c1-2-14-10-6-7-11-15(14)16-12-13-8-4-3-5-9-13/h1,3-11H,12H2 |

InChI Key |

ONFVPGMZPQISCE-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=CC=C1OCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.